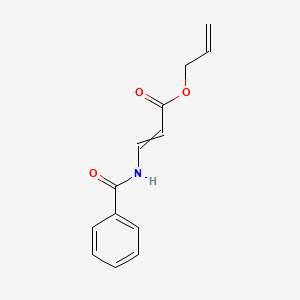

Prop-2-en-1-yl 3-benzamidoprop-2-enoate

Description

Prop-2-en-1-yl 3-benzamidoprop-2-enoate is an ester derivative featuring a benzamido group and a propenyl (allyl) moiety. Its structure integrates two reactive functional groups: the ester linkage and the conjugated enamide system, which may confer unique physicochemical and biological properties. While direct references to this compound are absent in the provided evidence, its structural analogs—such as Chavicyl Acetate (4-(prop-2-en-1-yl)phenyl acetate) and 3-(prop-2-en-1-yl)-thiazol-imine derivatives—highlight the versatility of propenyl-containing compounds in applications ranging from flavoring agents to pharmaceuticals .

Properties

CAS No. |

652975-99-0 |

|---|---|

Molecular Formula |

C13H13NO3 |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

prop-2-enyl 3-benzamidoprop-2-enoate |

InChI |

InChI=1S/C13H13NO3/c1-2-10-17-12(15)8-9-14-13(16)11-6-4-3-5-7-11/h2-9H,1,10H2,(H,14,16) |

InChI Key |

VOAWLNNIQULOTD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C=CNC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prop-2-en-1-yl 3-benzamidoprop-2-enoate typically involves a multi-step process. One common method includes the reaction of prop-2-en-1-ol with benzoyl chloride to form prop-2-en-1-yl benzoate. This intermediate is then reacted with acrylamide under basic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis can be optimized using solvent-free and catalyst-free conditions under microwave irradiation. This method not only reduces the reaction time but also enhances the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Prop-2-en-1-yl 3-benzamidoprop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Reagents such as sodium hydride and alkyl halides are often used.

Major Products: The major products formed from these reactions include epoxides, diols, and various substituted derivatives, depending on the specific reaction conditions .

Scientific Research Applications

Prop-2-en-1-yl 3-benzamidoprop-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.

Medicine: Research has indicated its potential as an antiproliferative agent, particularly in cancer treatment.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which Prop-2-en-1-yl 3-benzamidoprop-2-enoate exerts its effects involves interaction with specific molecular targets. For instance, in cancer cells, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. This action is mediated through binding to the colchicine-binding site on tubulin .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Ester vs. Thiazole Core: While this compound and Chavicyl Acetate share ester linkages, the thiazol-imine derivatives replace the ester with a heterocyclic thiazole ring, altering electronic properties and bioactivity .

Table 2: Pharmacological Comparison

Key Findings :

- The thiazol-imine derivatives exhibit strong antihypertensive effects via angiotensin II receptor binding, with compound 3(5) matching the efficacy of the clinical drug valsartan . This suggests that the propenyl group, when paired with a thiazole ring, enhances receptor affinity.

- Chavicyl Acetate’s propenyl group contributes to its volatility and spicy odor, critical for flavoring applications .

Crystallographic and Computational Characterization

Structural analysis of similar compounds relies heavily on tools like SHELXL (for crystal refinement) and ORTEP-3 (for molecular visualization) . For instance:

- SHELXL’s robust refinement algorithms enable precise determination of bond lengths and angles in propenyl-containing crystals, critical for validating synthetic outcomes .

- Docking studies (as in ) utilize computational models to predict ligand-receptor interactions, highlighting the role of the propenyl group in stabilizing binding poses via hydrophobic interactions .

Biological Activity

Prop-2-en-1-yl 3-benzamidoprop-2-enoate, also known as a derivative of acryloyl amine, has gained attention in recent years due to its potential biological activities, particularly in the field of cancer research. This compound is structurally related to other bioactive molecules and has been studied for its interactions with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Recent studies have suggested that compounds similar to this compound may act as covalent inhibitors targeting specific proteins involved in cancer progression, particularly the KRAS G12C mutation. This interaction is crucial as KRAS is a well-known oncogene implicated in various cancers, including non-small cell lung cancer (NSCLC) .

Antitumor Effects

Research indicates that derivatives of this compound exhibit significant antitumor activity. For instance, studies have documented dose-dependent antitumor effects in xenograft models, demonstrating the compound's potential efficacy against solid tumors .

Enzyme Inhibition

The compound has also been linked to the inhibition of specific enzymes such as pantothenate kinase (EC 2.7.1.33), which plays a role in coenzyme A biosynthesis. Inhibition of this enzyme can disrupt metabolic pathways essential for cancer cell proliferation .

Case Studies

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively bind to target proteins involved in cancer pathways, leading to apoptosis in cancer cells. The structural optimization of similar compounds has resulted in improved binding affinities and biological activities.

In Vivo Studies

In vivo experiments utilizing xenograft mouse models have shown that administration of this compound leads to a marked reduction in tumor size and improved survival rates compared to control groups. These findings suggest a promising therapeutic avenue for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.